Home > Products > Screening Compounds P7623 > 2-(quinazolin-4-ylamino)pentanoic Acid
2-(quinazolin-4-ylamino)pentanoic Acid -

2-(quinazolin-4-ylamino)pentanoic Acid

Catalog Number: EVT-7878765
CAS Number:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(quinazolin-4-ylamino)pentanoic acid is a synthetic compound that incorporates a quinazoline moiety into an amino acid structure. Its unique chemical composition allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research. The compound is classified as an amino acid derivative and a quinazoline-based heterocyclic compound, which is known for its diverse biological activities.

Source

The compound is synthesized through chemical reactions involving quinazoline derivatives and pentanoic acid. Its synthesis can be optimized for both laboratory and industrial applications, ensuring high purity and yield.

Classification

2-(quinazolin-4-ylamino)pentanoic acid is classified under:

  • Amino Acids: It contains an amino group and a carboxylic acid group.
  • Heterocyclic Compounds: The quinazoline ring contributes to its classification as a heterocyclic compound.
  • Pharmaceutical Intermediates: Due to its potential biological activity, it serves as an intermediate in the synthesis of more complex pharmacologically active compounds.
Synthesis Analysis

Methods

The synthesis of 2-(quinazolin-4-ylamino)pentanoic acid typically involves several steps:

  1. Formation of Quinazoline Derivative: This can be achieved by condensing 2-aminobenzamide with an aldehyde or ketone, followed by cyclization to form the quinazoline ring.
  2. Reaction with Pentanoic Acid Derivative: The resultant quinazoline derivative is then reacted with a pentanoic acid derivative, often using coupling reagents to facilitate the formation of the final product.

Technical Details

The synthesis may utilize various reaction conditions, including:

  • Refluxing in suitable solvents (e.g., acetonitrile).
  • Employing catalysts or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Advanced purification techniques like chromatography or crystallization to isolate the desired product with high yield and purity .
Molecular Structure Analysis

Structure

The molecular structure of 2-(quinazolin-4-ylamino)pentanoic acid features:

  • A quinazoline ring which consists of two fused aromatic rings containing nitrogen atoms.
  • An amino group attached to the quinazoline at the 4-position.
  • A pentanoic acid chain, providing both hydrophobic and hydrophilic characteristics.

Data

The molecular formula can be expressed as C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a corresponding molecular weight of approximately 218.25 g/mol. The compound exhibits specific stereochemistry that may influence its biological activity.

Chemical Reactions Analysis

Reactions

2-(quinazolin-4-ylamino)pentanoic acid can undergo several types of chemical reactions:

  1. Oxidation: Using agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
  2. Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
  3. Substitution Reactions: Nucleophilic substitution can occur at the amino group, allowing for the introduction of various functional groups.

Technical Details

These reactions can be conducted under controlled conditions, adjusting factors such as temperature, solvent choice, and reaction time to optimize yields and selectivity for desired products .

Mechanism of Action

The mechanism of action for 2-(quinazolin-4-ylamino)pentanoic acid primarily involves its interaction with specific enzymes or receptors in biological systems. It is known to inhibit certain enzymes by binding to their active sites, which can lead to:

  • Suppression of cancer cell proliferation.
  • Reduction in inflammatory responses.
  • Inhibition of microbial growth.

This mechanism highlights the compound's potential therapeutic applications in oncology and infectious disease treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • pKa Values: Reflects its acidic (carboxylic) and basic (amino) nature, influencing its behavior in biological systems.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicates that the compound's stability and reactivity can be finely tuned based on its environment, making it suitable for various applications .

Applications

2-(quinazolin-4-ylamino)pentanoic acid has several scientific applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives with potential anticancer, anti-inflammatory, and antimicrobial properties.
  2. Biological Research: Investigated for its role as an enzyme inhibitor, contributing to studies on metabolic pathways and disease mechanisms.
  3. Material Science: Used in developing new materials due to its unique structural properties that can enhance stability or reactivity in various formulations .

The compound's versatility underscores its significance in both academic research and industrial applications, paving the way for further exploration into its potential benefits in medicine and beyond.

Introduction to Quinazoline-Based Therapeutics

Pharmacological Significance of Quinazoline Derivatives in Oncology

Quinazoline derivatives constitute a privileged scaffold in anticancer drug development, with their planar bicyclic structure enabling diverse molecular interactions with biological targets. This heterocyclic nucleus—comprising fused benzene and pyrimidine rings—serves as a versatile template for designing inhibitors targeting key oncogenic pathways [3]. Clinically, quinazoline-based drugs like gefitinib (EGFR inhibitor), erlotinib (EGFR inhibitor), and lapatinib (dual EGFR/HER2 inhibitor) have revolutionized targeted cancer therapy, validating the scaffold's therapeutic utility [3]. The molecular adaptability of quinazoline allows substitutions at C-2, C-3, and C-4 positions, facilitating fine-tuning of target specificity and pharmacokinetic properties. For instance, introducing aniline at C-4 and halogen at C-6/7 enhances EGFR affinity, while modifying the C-3 side chain alters cellular permeability and metabolic stability [3] [5]. Recent innovations focus on isoform-selective inhibitors; for example, modifications yielding PI3Kδ/γ-specific compounds with >100-fold selectivity over α/β isoforms, minimizing off-target toxicity [1].

Table 1: Key Quinazoline-Derived Anticancer Agents and Their Targets

CompoundPrimary Target(s)Therapeutic IndicationStructural Feature
GefitinibEGFRNSCLCC-4 anilino, C-6,7-methoxyquinazoline
IdelalisibPI3KδChronic lymphocytic leukemiaPurine-integrated quinazolinone
CUDC-907 (Fimepinostat)PI3K/HDACDLBCL (Phase II)Hydroxamic acid-linked quinazoline
Compound 48cPI3Kγ/δ + HDAC6AML preclinical modelsQuinazolin-4-one-hydroxamic acid hybrid

Table 2: Pharmacological Impact of Quinazoline Derivatives in Oncology

Biological ActivityQuinazoline ExamplePotency (IC₅₀)Mechanistic Outcome
EGFR InhibitionErlotinib2 nM (EGFR)Blocked proliferation in NSCLC cells
Dual PI3K/HDAC Inhibition48c [1]<10 nM (PI3Kγ/δ, HDAC6)Synergistic apoptosis in AML blasts
Multikinase InhibitionVandetanib100 nM (VEGFR2, EGFR)Anti-angiogenic + antiproliferative effects

Role of Hybrid Pharmacophores in Multitarget Drug Design

Hybrid pharmacophores integrate distinct pharmacophoric elements into a single molecule to simultaneously modulate multiple disease-relevant targets. Quinazoline’s chemical robustness—particularly the solvent-exposed C-4 carbonyl and C-5 fluoro positions—makes it ideal for tethering secondary bioactive motifs [1]. Structure-based design of quinazoline hybrids typically involves:

  • Cap-Recognition Element: The quinazoline core binds primary targets (e.g., kinase ATP pockets).
  • Linker Region: Optimized alkyl/aryl chains balance flexibility/rigidity for dual-site access.
  • Zinc-Binding Group (ZBG): Hydroxamic acid or ortho-aminoanilide for HDAC chelation [1] [6].

For instance, dual PI3K/HDAC inhibitors were engineered by appending a hydroxamic acid ZBG to Idelalisib’s quinazolinone core via a C-5 phenyl linker. This design exploited solvent-exposed regions near PI3Kδ’s G-loop (Trp760, Met752) while enabling HDAC engagement through Zn²⁺ coordination [1]. Pharmacophore mapping reveals three critical features: a) hydrogen bond acceptors (quinazoline N-1/N-3), b) hydrophobic aromatic regions (C-2 phenyl), and c) ionizable ZBGs (hydroxamate) [6]. Such hybrids overcome limitations of combination therapies—unpredictable PK/PD and drug–drug interactions—by ensuring synchronized target engagement.

Table 3: Pharmacophoric Features in Quinazoline Hybrid Design

Feature TypeStructural ComponentTarget InteractionExample in Quinazoline Hybrids
Hydrogen Bond AcceptorQuinazoline N-1/N-3PI3K hinge binding (Glu826, Val828)Idelalisib-derived hydroxamates [1]
Hydrophobic AromaticC-2 phenyl or C-6/C-7 arylHDAC surface pocket (Phe155, Leu144)Vorinostat-cap hybridized derivatives
Zinc-Binding GroupHydroxamic acidHDAC catalytic Zn²⁺ chelationCompound 48c [1]
Ionizable GroupBasic amine at linker terminusSolubility enhancement + salt bridgingPiperazine-linked ERK inhibitors [3]

Structure–activity relationship (SAR) studies emphasize linker length optimization: Short alkyl chains (<4 carbons) restrict HDAC access, while long chains (>8 carbons) reduce PI3K binding. Ideal linkers (C5–C6) enable simultaneous target engagement, as evidenced by 48c’s sub-10 nM activity against PI3Kγ/δ and HDAC6 [1].

Rationale for Targeting PI3K/HDAC and ABC Transporters

The PI3K/HDAC dual-inhibition strategy addresses compensatory pathway activation—a key resistance mechanism in oncology. PI3K hyperactivation elevates PIP3 levels, promoting cell survival via Akt/mTOR, while HDACs epigenetically suppress tumor suppressors (e.g., p21). Concurrent inhibition disrupts this crosstalk: PI3Kδ blockade reduces oncogenic signaling, while HDAC6 inhibition induces acetylation of HSP90 and α-tubulin, destabilizing pro-survival client proteins [1]. Compound 48c exemplifies this synergy, showing enhanced apoptosis in FLT3-mutant AML cells compared to single-target agents [1].

ABC transporters (e.g., P-gp/ABCB1, BCRP/ABCG2) mediate multidrug resistance (MDR) by effluxing chemotherapeutics. Quinazoline derivatives counteract MDR through:

  • Substrate Competition: Bulky C-3 substitutions (e.g., tetrahydroisoquinoline) sterically hinder P-gp binding [2] [8].
  • Inhibition of Efflux Pumps: Basic nitrogen atoms in quinazoline-linked piperazines protonate at lysosomal pH, accumulating in vesicles and disrupting transporter function [3].

SAR analyses indicate that type and position of quinazoline substituents critically influence transporter interactions. Non-polar C-6/C-7 groups (e.g., methyl, chloro) enhance membrane permeability but may increase P-gp recognition. Conversely, hydrophilic C-4 amino acids (e.g., pentanoic acid in "2-(quinazolin-4-ylamino)pentanoic acid") reduce efflux susceptibility by limiting passive diffusion—a mechanism leveraged in MDR-modifying agents [3] [8].

Table 4: Target Rationale and Quinazoline-Based Modulation Strategies

Target ClassOncogenic RoleQuinazoline Modulation StrategyResistance Impact
PI3Kδ/γImmune cell recruitment/survivalIdelalisib-derived cap binding ATP pocketOvercomes FLT3 resistance in AML [1]
HDAC6Aggresome formation + HSP90 deacetylationHydroxamic acid tethering to C-4/C-5 positionSynergizes with PI3K inhibition
ABCB1 (P-gp)Chemotherapeutic effluxC-3 hydrophobic groups (e.g., tetrahydroisoquinoline)Restores sensitivity to anthracyclines [2]
ABCG2 (BCRP)Tyrosine kinase inhibitor effluxZwitterionic C-4 amino acid substitutionsMitigates gefitinib resistance [3]

Properties

Product Name

2-(quinazolin-4-ylamino)pentanoic Acid

IUPAC Name

2-(quinazolin-4-ylamino)pentanoic acid

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H15N3O2/c1-2-5-11(13(17)18)16-12-9-6-3-4-7-10(9)14-8-15-12/h3-4,6-8,11H,2,5H2,1H3,(H,17,18)(H,14,15,16)

InChI Key

QNGCVTKJHOBMQR-UHFFFAOYSA-N

SMILES

CCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21

Canonical SMILES

CCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.